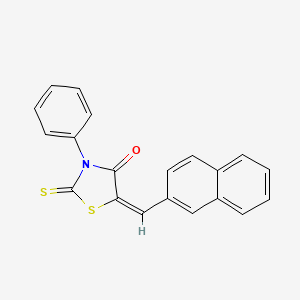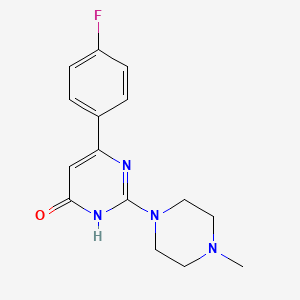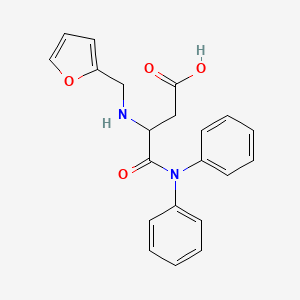![molecular formula C23H24N4O4S2 B6031256 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(Methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}, also known as MMDA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the widely used psychedelic drug, MDMA, and has been shown to have similar effects on the brain. However, MMDA is unique in that it has a longer duration of action and is less potent than MDMA, making it a promising candidate for research into the mechanisms of action of psychedelic drugs.
作用機序
The exact mechanism of action of 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} is not fully understood, but it is believed to act primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increased release of neurotransmitters is thought to be responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition.
Biochemical and physiological effects:
In addition to its effects on neurotransmitter release, 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and to protect neurons from oxidative stress and apoptosis. These effects make 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} a promising candidate for research into the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} in lab experiments is its longer duration of action compared to MDMA. This allows for longer periods of observation and data collection. However, 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} is less potent than MDMA, which may make it more difficult to achieve consistent results. Additionally, 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} is a relatively new compound and has not been extensively studied in humans, so its safety profile is not well established.
将来の方向性
There are many potential future directions for research into 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} and its effects on the brain and body.
合成法
2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-dimethylaminobenzaldehyde with malononitrile to form a 3-(4-dimethylaminophenyl)acrylic acid derivative. This derivative is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with sodium methoxide to form 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}.
科学的研究の応用
2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects on the brain as MDMA, including increased release of serotonin, dopamine, and norepinephrine. 2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile} has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for research into the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
(Z)-2-[[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]sulfonylmethylsulfonyl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26(2)20-9-5-18(6-10-20)13-22(15-24)32(28,29)17-33(30,31)23(16-25)14-19-7-11-21(12-8-19)27(3)4/h5-14H,17H2,1-4H3/b22-13-,23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKLPGRYKQFWTB-SJZPPUTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)CS(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C(\S(=O)(=O)CS(=O)(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C#N)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6031180.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)


![3,5-dibromo-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6031208.png)
![1-[1-(2-methylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031212.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)

![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)
